molecular formula C12H13ClN2O B2522984 2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride CAS No. 2344679-66-7

2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride

Cat. No.: B2522984
CAS No.: 2344679-66-7
M. Wt: 236.7
InChI Key: GZVIRQHONHLRTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3,4,9-tetrahydro-1H-carbazol-1-onehydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process begins with the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The resulting tetrahydrocarbazole is then subjected to further functionalization to introduce the amino and carbonyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, such as ionic liquids, to enhance the reaction yield and reduce the reaction time . Additionally, continuous flow reactors and microwave-assisted synthesis can be employed to improve the efficiency and scalability of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carbonyl groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-amino-2,3,4,9-tetrahydrocarbazol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-9-6-5-8-7-3-1-2-4-10(7)14-11(8)12(9)15;/h1-4,9,14H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVIRQHONHLRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1N)NC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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